molecular formula C6H11ClF2O2S B15318318 5,5-Difluorohexane-1-sulfonylchloride

5,5-Difluorohexane-1-sulfonylchloride

Cat. No.: B15318318
M. Wt: 220.67 g/mol
InChI Key: MKWQKCYLXLSEPY-UHFFFAOYSA-N
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Description

5,5-Difluorohexane-1-sulfonylchloride is an organofluorine compound with the molecular formula C6H11ClF2O2S It is a sulfonyl chloride derivative, characterized by the presence of two fluorine atoms on the fifth carbon of the hexane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Difluorohexane-1-sulfonylchloride typically involves the fluorination of hexane derivatives followed by sulfonylation. One common method includes the reaction of hexane with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

5,5-Difluorohexane-1-sulfonylchloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,5-Difluorohexane-1-sulfonylchloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonate esters.

    Biology: Potential use in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5,5-Difluorohexane-1-sulfonylchloride involves its reactivity as a sulfonyl chloride. It acts as an electrophile, readily reacting with nucleophiles to form sulfonamide or sulfonate ester bonds. This reactivity is leveraged in various synthetic applications to introduce sulfonyl groups into target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5-Difluorohexane-1-sulfonylchloride is unique due to the presence of two fluorine atoms, which can significantly alter its reactivity and the properties of the products formed.

Properties

Molecular Formula

C6H11ClF2O2S

Molecular Weight

220.67 g/mol

IUPAC Name

5,5-difluorohexane-1-sulfonyl chloride

InChI

InChI=1S/C6H11ClF2O2S/c1-6(8,9)4-2-3-5-12(7,10)11/h2-5H2,1H3

InChI Key

MKWQKCYLXLSEPY-UHFFFAOYSA-N

Canonical SMILES

CC(CCCCS(=O)(=O)Cl)(F)F

Origin of Product

United States

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